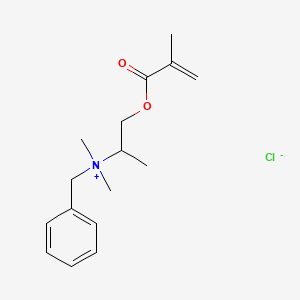
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C15H22ClNO2. It is known for its applications in various fields, including organic synthesis, antimicrobial treatments, and as a catalyst in chemical reactions .
Preparation Methods
The synthesis of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps :
Reaction of Methylbenzylamine with Acryloyl Chloride: Methylbenzylamine is reacted with acryloyl chloride to form an intermediate compound.
Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.
Quaternization with Methyl Chloride: Finally, the compound is quaternized using methyl chloride to form the desired product.
Industrial production methods may vary slightly depending on the desired purity and scale of production. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reactions .
Chemical Reactions Analysis
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes several types of chemical reactions :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .
Scientific Research Applications
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is employed in the treatment of textiles and water purification processes due to its antimicrobial and surfactant properties.
Mechanism of Action
The mechanism of action of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes . As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its application as an antimicrobial agent.
Comparison with Similar Compounds
Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can be compared with other quaternary ammonium compounds such as :
Benzyldimethyl(2-(1-oxoallyl)oxyethyl)ammonium chloride: Similar structure but lacks the methyl group on the allyl moiety.
Methacryloxyethyldimethylbenzyl ammonium chloride: Contains a methacryloxy group instead of the acryloxy group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications .
Properties
CAS No. |
94086-97-2 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
benzyl-dimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride |
InChI |
InChI=1S/C16H24NO2.ClH/c1-13(2)16(18)19-12-14(3)17(4,5)11-15-9-7-6-8-10-15;/h6-10,14H,1,11-12H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
QFAMIUUOKOEDJN-UHFFFAOYSA-M |
Canonical SMILES |
CC(COC(=O)C(=C)C)[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



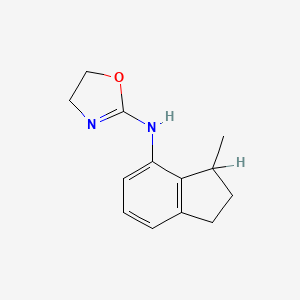
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)

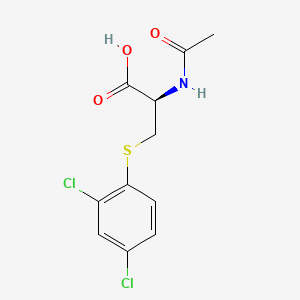
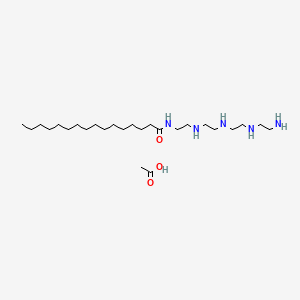
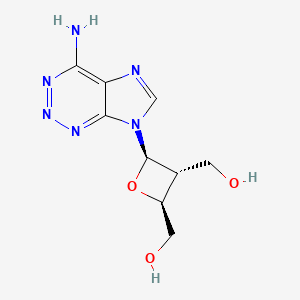


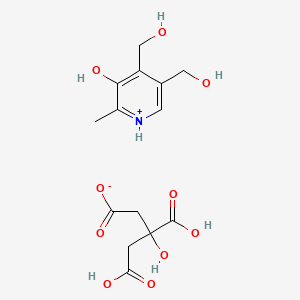
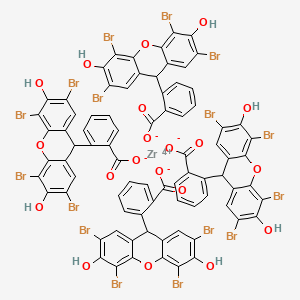
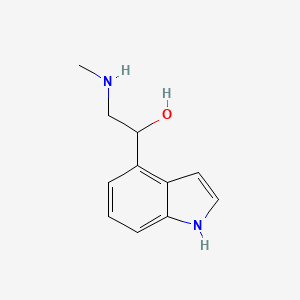
![2-Phenoxyethyl N-methyl-n-[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]-beta-alaninate](/img/structure/B15181515.png)
